4-Quinolineacetic acid, 8-bromo-1,2-dihydro-5-hydroxy-2-oxo-, methyl ester

HIV-1 integrase ALLINI antiviral resistance

4-Quinolineacetic acid, 8-bromo-1,2-dihydro-5-hydroxy-2-oxo-, methyl ester (CAS 1402597-31-2; molecular formula C12H10BrNO4; molecular weight 312.12) is a polysubstituted 1,2-dihydro-2-oxoquinoline (2-quinolone) derivative bearing a bromine atom at the 8-position, a phenolic hydroxyl at the 5-position, and a methyl acetate side chain at the 4-position of the quinoline core. This compound is a documented synthetic intermediate in the preparation of atropisomeric HIV-1 integrase allosteric inhibitors (ALLINIs), specifically appearing in process patent WO2012138670A1 as a precursor to 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one.

Molecular Formula C12H10BrNO4
Molecular Weight 312.12 g/mol
Cat. No. B12632977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Quinolineacetic acid, 8-bromo-1,2-dihydro-5-hydroxy-2-oxo-, methyl ester
Molecular FormulaC12H10BrNO4
Molecular Weight312.12 g/mol
Structural Identifiers
SMILESCOC(=O)CC1=CC(=O)NC2=C(C=CC(=C12)O)Br
InChIInChI=1S/C12H10BrNO4/c1-18-10(17)5-6-4-9(16)14-12-7(13)2-3-8(15)11(6)12/h2-4,15H,5H2,1H3,(H,14,16)
InChIKeyMDCTWBSNXISZFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Quinolineacetic acid, 8-bromo-1,2-dihydro-5-hydroxy-2-oxo-, methyl ester – Compound Identity and Core Characteristics for Procurement


4-Quinolineacetic acid, 8-bromo-1,2-dihydro-5-hydroxy-2-oxo-, methyl ester (CAS 1402597-31-2; molecular formula C12H10BrNO4; molecular weight 312.12) is a polysubstituted 1,2-dihydro-2-oxoquinoline (2-quinolone) derivative bearing a bromine atom at the 8-position, a phenolic hydroxyl at the 5-position, and a methyl acetate side chain at the 4-position of the quinoline core . This compound is a documented synthetic intermediate in the preparation of atropisomeric HIV-1 integrase allosteric inhibitors (ALLINIs), specifically appearing in process patent WO2012138670A1 as a precursor to 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one [1]. The strategic combination of three distinct functional handles—an 8-bromo substituent, a 5-hydroxy group, and a 4-methyl acetate moiety—enables regioselective synthetic elaboration along divergent pathways that are not accessible with simpler quinoline scaffolds .

Why Generic Substitution Fails for 4-Quinolineacetic acid, 8-bromo-1,2-dihydro-5-hydroxy-2-oxo-, methyl ester – The Multi-Functional Handle Argument


Substituting this compound with a generic quinoline building block is not feasible because it embodies three orthogonal reactive sites—an 8-bromo leaving group, a 5-hydroxy nucleophile, and a 4-methyl acetate ester—within a single 2-quinolone framework that imposes specific electronic and steric constraints on each position [1]. The 8-bromo substituent is not merely an interchangeable halogen; in the context of quinoline-based ALLINIs, the 8-bromo positional isomer has been shown to retain full antiviral potency against drug-resistant HIV-1 integrase A128T mutant virus, whereas the corresponding 6-bromo analog suffers a significant loss of effectiveness, demonstrating that regioisomeric substitution is not pharmacologically equivalent [2]. Furthermore, the methyl ester at the 4-position is a critical synthon for selective reduction to the primary alcohol using Red-Al (sodium bis(2-methoxyethoxy)aluminum dihydride), a transformation that has been validated at multi-gram scale (20 g, 64 mmol) with reproducible yields of 90–95% and product purity of 95 wt% . Replacing the ester with a carboxylic acid, amide, or other derivative would fundamentally alter the reduction selectivity, impurity profile, and downstream processing conditions, making direct substitution scientifically unsound .

Quantitative Differentiation Evidence for 4-Quinolineacetic acid, 8-bromo-1,2-dihydro-5-hydroxy-2-oxo-, methyl ester Against Closest Analogs


Regioisomeric Advantage: 8-Bromo vs. 6-Bromo in HIV-1 Integrase ALLINI Resistance Profiles

In a head-to-head comparison of multi-substituted quinoline-based ALLINIs, the 8-bromo substituted analog retained full antiviral effectiveness when challenged with the ALLINI-resistant HIV-1 integrase A128T mutant virus, while the 6-bromo positional isomer exhibited a significant loss of potency against the same resistant mutant [1]. This finding directly establishes that the 8-bromo regioisomer is pharmacologically superior to the 6-bromo counterpart in the context of drug-resistant HIV-1, providing a compelling rationale for selecting 8-bromo-substituted quinoline intermediates when synthesizing antiviral candidates intended to address resistance [1].

HIV-1 integrase ALLINI antiviral resistance regioisomer comparison 8-bromo quinoline

Synthetic Transformation Efficiency: Methyl Ester Reduction to Primary Alcohol at Multi-Gram Scale

The methyl ester group at the 4-position of this compound has been demonstrated to undergo clean, high-yielding reduction to the corresponding primary alcohol using sodium bis(2-methoxyethoxy)aluminum dihydride (Red-Al) at multi-gram scale, producing 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one in 90–95% yield with 95 wt% purity . This contrasts with the free carboxylic acid analog, which would require alternative and often less efficient reduction strategies, and with the non-brominated analog (CAS 103702-23-4), which lacks the strategic bromine blocking group needed for downstream cross-coupling or nucleophilic aromatic substitution reactions [1]. The documented process uses 20 g (64 mmol) starting material and proceeds under controlled temperature conditions (0–25°C for Stage #1, 40°C for Stage #2) over 4.5 hours, establishing a robust and scalable protocol .

synthetic intermediate Red-Al reduction process chemistry methyl ester scale-up

Bromine as a Strategic Blocking Group: Stability and Regioselectivity in Quinoline Synthesis

The bromine substituent at the 8-position of the quinoline scaffold has been experimentally established as an excellent blocking group for regioselective synthesis, demonstrating superior stability during the harsh acidic and oxidizing conditions of the Skraup reaction compared to halides at other positions [1]. Specifically, halides at the 5-position of quinoline were found to be much more reactive than those at the 7- and 8-positions, meaning that an 8-bromo substituent remains intact during synthetic manipulations that would displace or degrade halogens at the 5-, 6-, or 7-positions [1]. This positional stability is critical for multi-step synthetic sequences where the 8-bromo group must be preserved until a late-stage functionalization step, such as Suzuki, Buchwald-Hartwig, or direct nucleophilic aromatic substitution coupling [1]. A unique method was also reported for reducing the pyridyl ring of quinolines while leaving the halogen substituent untouched, further underscoring the synthetic resilience of the 8-bromo group [1].

Skraup reaction blocking group regioselectivity 5-hydroxyquinoline bromine stability

Documented Role as an Intermediate for a Clinically Relevant HIV Integrase Inhibitor Chemotype

This compound is explicitly disclosed as a synthetic intermediate in patent WO2012138670A1 (Process for the preparation of an HIV integrase inhibitor), appearing with the SMILES representation COC(CC(c(c(O)ccc1Br)c1N1)=CC1=O)=O [1]. The patent describes its use in the synthesis of (2S)-2-tert-butoxy-2-(4-(2,3-dihydropyrano[4,3,2-de]quinolin-7-yl)-2-methylquinolin-3-yl)acetic acid, an atropisomeric HIV-1 integrase allosteric inhibitor [1]. The downstream product, 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one (CAS 1155270-69-1), has been further elaborated in a published concise asymmetric synthesis of this challenging atropisomeric inhibitor, demonstrating the critical role of the 8-bromo-5-hydroxy-2-quinolone scaffold in accessing the final pharmacologically active chemotype . In contrast, structurally simpler quinoline-4-acetic acid methyl ester analogs lacking the 5-hydroxy and 8-bromo substitution pattern (e.g., CAS 103702-23-4) do not appear in patent or literature reports as intermediates for this class of HIV inhibitors, indicating that the specific substitution pattern is essential for the synthetic route [2].

HIV integrase inhibitor ALLINI atropisomeric synthesis process intermediate patent WO2012138670

Best-Fit Application Scenarios for 4-Quinolineacetic acid, 8-bromo-1,2-dihydro-5-hydroxy-2-oxo-, methyl ester Based on Quantitative Evidence


HIV-1 Integrase Allosteric Inhibitor (ALLINI) Medicinal Chemistry Programs Targeting Drug-Resistant Viral Strains

This compound is ideally suited as a key intermediate for medicinal chemistry teams developing next-generation ALLINIs that must retain potency against drug-resistant HIV-1 variants. The 8-bromo positional isomer has been shown to maintain full antiviral effectiveness against the clinically relevant IN A128T resistant mutant, whereas the 6-bromo isomer loses significant potency against the same mutant [1]. Programs that anticipate resistance liabilities in their lead series should procure this specific 8-bromo intermediate to ensure their synthetic strategy is positioned to exploit this regioisomeric advantage [1].

Multi-Step Process Chemistry Requiring a Robust Late-Stage Diversification Handle

The bromine at the 8-position has been experimentally validated as an excellent blocking group that withstands harsh Skraup reaction conditions and pyridyl ring reductions that would displace or degrade halogens at other positions [2]. This makes the compound particularly valuable for process chemistry routes that require a halogen handle to be preserved through multiple synthetic steps before late-stage cross-coupling (e.g., Suzuki, Buchwald-Hartwig, or Ullmann-type couplings) to introduce aryl, heteroaryl, or amine functionality [2]. Procurement of this compound enables synthetic routes that are not feasible with 5-bromo, 6-bromo, or 7-bromo positional isomers [2].

Large-Scale Synthesis of 8-Bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one via Chemoselective Ester Reduction

The methyl ester functionality of this compound has been demonstrated to undergo clean reduction to the primary alcohol using Red-Al at 20-gram input scale, producing 8-bromo-5-hydroxy-4-(2-hydroxyethyl)quinolin-2(1H)-one in 90–95% yield with 95 wt% purity . This validated protocol, with defined impurity specifications (KF <0.5%) and full 1H NMR characterization, makes the compound directly suitable for kilogram-scale procurement by process development groups that require the alcohol intermediate for further elaboration in the HIV integrase inhibitor synthetic sequence described in WO2012138670A1 .

Structure-Activity Relationship (SAR) Studies Exploring 8-Position Substitution Effects in 2-Quinolone-Based Bioactive Molecules

The compound serves as a versatile starting point for SAR investigations where the 8-position is systematically varied. The documented differential reactivity of halides across the quinoline ring—with 5-position halides being much more reactive than 8-position halides [2]—enables chemoselective functionalization strategies where the 5-hydroxy and 4-methyl acetate groups can be independently derivatized while the 8-bromo group is preserved for subsequent displacement. This orthogonal reactivity profile is not available with non-halogenated or differently halogenated 2-quinolone analogs, making this compound uniquely suited for divergent library synthesis [2].

Quote Request

Request a Quote for 4-Quinolineacetic acid, 8-bromo-1,2-dihydro-5-hydroxy-2-oxo-, methyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.